molecular formula C29H37AuF6N3O4S2 B3005505 Iprauntf2 CAS No. 951776-24-2

Iprauntf2

Cat. No.: B3005505
CAS No.: 951776-24-2
M. Wt: 866.71
InChI Key: KMEIMZJLTFNXOV-UHFFFAOYSA-N
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Description

Iprauntf2: , also known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a colorless to pale yellow solid compound. It is a synergistic catalyst of gold and is widely used in organic synthesis. The compound is known for its ability to participate in carbon-carbon coupling reactions, transition metal-catalyzed reactions, and other significant organic conversion reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Iprauntf2 can participate in oxidation reactions, often catalyzing the formation of various oxidation products.

    Reduction: The compound can also be involved in reduction reactions, facilitating the reduction of specific substrates.

    Substitution: this compound is known to catalyze substitution reactions, where it helps in the replacement of one functional group with another.

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions involving this compound include alcohols, alkynes, and various organic substrates.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological applications.

Medicine:

    Drug Development: this compound is explored for its potential in drug development, particularly in the synthesis of complex organic molecules that are used as pharmaceutical intermediates.

Industry:

Mechanism of Action

Molecular Targets and Pathways: Iprauntf2 exerts its effects through its role as a gold catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The gold center in this compound interacts with substrates, enabling efficient catalysis of oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

    [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound is similar to Iprauntf2 but lacks the bis(trifluoromethanesulfonyl)imide group.

    [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]silver(I): This silver analog of this compound exhibits similar catalytic properties but with different reactivity profiles.

Uniqueness: this compound is unique due to its combination of a gold center with the bis(trifluoromethanesulfonyl)imide group, which enhances its catalytic activity and stability. This makes it particularly effective in catalyzing a wide range of organic reactions under mild conditions .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIVRFMRMHJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37AuF6N3O4S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951776-24-2
Record name [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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